molecular formula C21H38N4O9 B608452 Laninamivir octanoate monohydrate CAS No. 1233643-88-3

Laninamivir octanoate monohydrate

Cat. No. B608452
M. Wt: 490.554
InChI Key: IBFFAVWCRFPPNZ-QZAMVOJNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Laninamivir Octanoate Monohydrate, also known as Inavir and CS-8958, is a neuraminidase inhibitor that exhibits clinical efficacy for both treatment and prophylaxis of influenza virus infection, resulting from hydrolytic bioactivation into its pharmacologically active metabolite laninamivir in the pulmonary tissue.

Scientific Research Applications

1. Influenza Treatment and Prevention

Laninamivir octanoate, a long-acting neuraminidase inhibitor, shows clinical efficacy in treating and preventing influenza. It can treat influenza with a single administration, as it remains active in the lungs for an extended period, inhibiting virus replication for at least 5 days. Its effectiveness against various influenza strains, including H1N1, H3N2, and B viruses, has been demonstrated in clinical trials (Ikematsu & Kawai, 2011). Additionally, laninamivir octanoate is effective as post-exposure prophylaxis in household contacts, reducing the incidence of clinical influenza (Kashiwagi et al., 2013).

2. Resistance to Influenza Virus Mutations

Studies have shown that high and continuous exposure to laninamivir may suppress the generation of low-susceptibility mutants in animals. This characteristic could be crucial in managing resistance to influenza treatments, especially in comparison to other neuraminidase inhibitors like oseltamivir, which require repeated administration (Kubo et al., 2012).

3. Pharmacokinetic and Pharmacodynamic Studies

The pharmacokinetics of laninamivir, its active metabolite, have been studied extensively. The drug is distributed into the lungs from the airway space, with high retention observed in mouse respiratory tissues. The prolonged retention is attributed to a series of steps involving uptake into airway epithelial cells, hydrolysis, and limited efflux due to poor membrane permeability. These findings are significant for understanding the drug's long-lasting effect and lung-targeting properties (Koyama et al., 2013).

4. Bioactivation in Pulmonary Tissue

The enzymes responsible for hydrolyzing laninamivir octanoate into its active form in human pulmonary tissue have been identified, highlighting the importance of specific enzymatic pathways in the bioactivation and efficacy of the drug (Koyama et al., 2014).

properties

CAS RN

1233643-88-3

Product Name

Laninamivir octanoate monohydrate

Molecular Formula

C21H38N4O9

Molecular Weight

490.554

IUPAC Name

(2R,3R,4S)-3-acetamido-4-guanidino-2-((1R,2R)-2-hydroxy-1-methoxy-3-(octanoyloxy)propyl)-3,4-dihydro-2H-pyran-6-carboxylic acid hydrate

InChI

InChI=1S/C21H36N4O8.H2O/c1-4-5-6-7-8-9-16(28)32-11-14(27)18(31-3)19-17(24-12(2)26)13(25-21(22)23)10-15(33-19)20(29)30;/h10,13-14,17-19,27H,4-9,11H2,1-3H3,(H,24,26)(H,29,30)(H4,22,23,25);1H2/t13-,14+,17+,18+,19+;/m0./s1

InChI Key

IBFFAVWCRFPPNZ-QZAMVOJNSA-N

SMILES

CCCCCCCC(OC[C@@H](O)[C@@H](OC)[C@H]1[C@H](NC(C)=O)[C@@H](NC(N)=N)C=C(C(O)=O)O1)=O.O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Laninamivir Octanoate Monohydrate;  CS-8958;  CS 8958;  CS8958;  Inavir

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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